3-(Ethylsulfanyl)benzaldehyde

Description

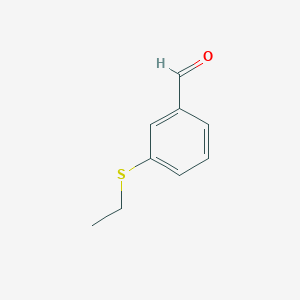

3-(Ethylsulfanyl)benzaldehyde is a substituted aromatic aldehyde featuring an ethylsulfanyl group (–SCH₂CH₃) at the meta position (C3) of the benzene ring and a formyl group (–CHO) at the C1 position. The compound’s molecular formula is C₉H₁₀OS, with a molecular weight of 166.24 g/mol. The ethylsulfanyl group introduces sulfur into the structure, which influences electronic properties (weak electron-donating effect) and enhances hydrophobic interactions. The aldehyde group confers reactivity, enabling participation in condensation and nucleophilic addition reactions.

Properties

IUPAC Name |

3-ethylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c1-2-11-9-5-3-4-8(6-9)7-10/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHDZAYFYCZTCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of benzaldehyde with ethylthiol in the presence of a catalyst under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of 3-(Ethylsulfanyl)benzaldehyde can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-(Ethylsulfanyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The ethylsulfanyl group can participate in substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 3-(Ethylsulfanyl)benzoic acid.

Reduction: 3-(Ethylsulfanyl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

3-(Ethylsulfanyl)benzaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Oxidation : The aldehyde group can be oxidized to form 3-(Ethylsulfanyl)benzoic acid.

- Reduction : It can be reduced to yield 3-(Ethylsulfanyl)benzyl alcohol.

- Electrophilic Aromatic Substitution : The ethylsulfanyl group can facilitate substitution reactions, leading to diverse derivatives.

These reactions are essential for developing pharmaceuticals and specialty chemicals, showcasing the compound's importance in synthetic chemistry.

Antimicrobial Properties

Research indicates that 3-(Ethylsulfanyl)benzaldehyde exhibits significant antimicrobial activity. In a study evaluating various sulfanyl derivatives against pathogens such as Staphylococcus aureus and Candida albicans, this compound demonstrated inhibitory effects on both bacterial and fungal growth, suggesting its potential as a therapeutic agent for treating infections.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. In vitro assays revealed that it effectively scavenges reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases. This activity may contribute to potential protective effects against cellular damage caused by oxidative stress.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, 3-(Ethylsulfanyl)benzaldehyde is utilized in the production of specialty chemicals due to its aromatic properties. It is particularly valuable in formulations for flavoring agents and fragrances, leveraging its unique scent profile.

Mechanism of Action

The mechanism of action of 3-(Ethylsulfanyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethylsulfanyl group can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

A comparative analysis of substituents and their impact on key properties is summarized below:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Key Functional Groups | Solubility Profile |

|---|---|---|---|---|---|

| 3-(Ethylsulfanyl)benzaldehyde | C₉H₁₀OS | 166.24 | 3-ethylsulfanyl | Aldehyde, Thioether | Moderate in organic solvents |

| Benzaldehyde | C₇H₆O | 106.12 | – | Aldehyde | Low in water, high in organics |

| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 3-hydroxy | Aldehyde, Hydroxyl | High in polar solvents |

| 1-Ethyl-2-methylbenzene | C₉H₁₂ | 120.19 | 1-ethyl, 2-methyl | Alkyl groups | Insoluble in water |

| 3-Ethynylbenzaldehyde | C₉H₆O | 130.14 | 3-ethynyl | Aldehyde, Alkyne | Low to moderate in organics |

Key Observations:

- Solubility : The ethylsulfanyl group in 3-(Ethylsulfanyl)benzaldehyde enhances solubility in organic solvents compared to purely alkylated benzenes (e.g., 1-ethyl-2-methylbenzene) but reduces it relative to polar analogs like 3-hydroxybenzaldehyde .

- This contrasts with 3-ethynylbenzaldehyde, where the alkyne group introduces distinct reactivity (e.g., click chemistry applications) .

Biological Activity

3-(Ethylsulfanyl)benzaldehyde, with the chemical formula C9H10OS and CAS number 87425-00-1, is a sulfur-containing aromatic aldehyde that has garnered attention for its potential biological activities. This compound is characterized by the presence of an ethylsulfanyl group attached to a benzaldehyde moiety, which may influence its reactivity and interactions within biological systems. This article reviews the biological activity of 3-(Ethylsulfanyl)benzaldehyde, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Weight: 166.24 g/mol

- Structure: The compound consists of a benzene ring substituted with an ethylsulfanyl group and an aldehyde functional group.

Antimicrobial Properties

3-(Ethylsulfanyl)benzaldehyde has been investigated for its antimicrobial properties. Studies have shown that compounds containing sulfanyl groups often exhibit significant antibacterial and antifungal activities.

- Case Study: A study evaluated the antimicrobial activity of various sulfanyl derivatives, including 3-(Ethylsulfanyl)benzaldehyde, against common pathogens such as Staphylococcus aureus and Candida albicans. Results indicated that this compound inhibited the growth of both bacteria and fungi at varying concentrations, suggesting potential as a therapeutic agent in treating infections .

Antioxidant Activity

The antioxidant capacity of 3-(Ethylsulfanyl)benzaldehyde has also been explored. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases.

- Research Findings: In vitro assays demonstrated that 3-(Ethylsulfanyl)benzaldehyde exhibited notable scavenging activity against reactive oxygen species (ROS), contributing to its potential protective effects against oxidative damage .

The biological activity of 3-(Ethylsulfanyl)benzaldehyde can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could explain its antimicrobial and antioxidant effects. For example, it could inhibit enzymes like cyclooxygenase (COX), leading to reduced inflammation and pain .

- Cell Signaling Modulation: There is evidence suggesting that 3-(Ethylsulfanyl)benzaldehyde may modulate cell signaling pathways associated with apoptosis and cell proliferation, further contributing to its therapeutic potential .

Comparative Analysis

To better understand the efficacy of 3-(Ethylsulfanyl)benzaldehyde, it is useful to compare its biological activities with similar compounds.

| Compound | Antimicrobial Activity | Antioxidant Activity | Mechanism of Action |

|---|---|---|---|

| 3-(Ethylsulfanyl)benzaldehyde | Moderate | High | Enzyme inhibition |

| Benzaldehyde | Low | Moderate | Free radical scavenging |

| Ethylthioacetate | High | Moderate | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.